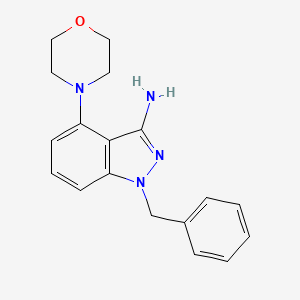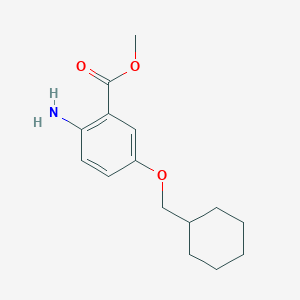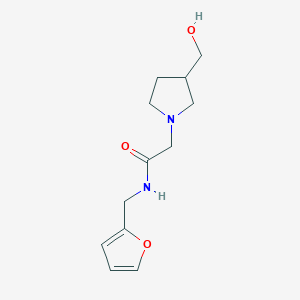
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine
Vue d'ensemble
Description
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine (BMI) is a novel indazoleamine compound that is currently being studied for its potential applications in scientific research. It is an aliphatic amine derivative of indazole, and was first synthesized in 2015. BMI has shown promise in its ability to modulate various biochemical and physiological processes, and its potential applications in a variety of scientific research fields.
Applications De Recherche Scientifique
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been studied for its potential applications in a variety of scientific research fields, including cell signaling pathways, protein-protein interactions, and gene regulation. It has been used as a tool to modulate the activity of various enzymes, receptors, and other proteins, and has also been used to study the effects of drugs on various biochemical and physiological processes. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been used to study the effects of various environmental stressors on cells, and to investigate the mechanisms of action of various therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is not yet fully understood, however, it is thought to involve the modulation of various biochemical and physiological processes. 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is believed to interact with various proteins, enzymes, and receptors in the cell, and is thought to modulate the activity of these proteins, enzymes, and receptors. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is thought to interact with various signaling pathways, and to regulate the expression of various genes.
Biochemical and Physiological Effects
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been studied for its potential to modulate various biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, receptors, and other proteins, and to regulate the expression of various genes. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been shown to modulate the activity of various signaling pathways, and to affect various cellular processes, such as cell proliferation, migration, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in laboratory experiments has several advantages. 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is relatively easy to synthesize, and is relatively stable in solution. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has been shown to be non-toxic to cells, and has been shown to have a low potential for off-target effects. However, there are some limitations to the use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in laboratory experiments. 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is relatively expensive to synthesize, and is relatively slow to act, meaning that experiments may take longer to complete. Additionally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine has a relatively short half-life, meaning that experiments may need to be repeated in order to obtain reliable results.
Orientations Futures
The potential applications of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in scientific research are vast, and there are many potential future directions that could be explored. These potential future directions include the use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine to study the effects of various environmental stressors on cells, to investigate the mechanisms of action of various therapeutic agents, and to study the effects of drugs on various biochemical and physiological processes. Additionally, the use of 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine in drug discovery and development could be explored, as well as its potential use in the development of new diagnostic tools. Finally, 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine could also be studied for its potential to modulate various signaling pathways and to regulate the expression of various genes.
Propriétés
IUPAC Name |
1-benzyl-4-morpholin-4-ylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-18-17-15(21-9-11-23-12-10-21)7-4-8-16(17)22(20-18)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULFIGFUHYZAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=NN3CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B1467233.png)
![N,N-diethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467237.png)
![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)


![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)